molecular formula C6H8N2O2 B13496087 2-(2-Hydroxyethyl)pyrimidin-4-ol

2-(2-Hydroxyethyl)pyrimidin-4-ol

Cat. No.: B13496087
M. Wt: 140.14 g/mol
InChI Key: XRWOCQVBBKLUAV-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)pyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyethyl group at the second position and a hydroxyl group at the fourth position. Pyrimidine derivatives are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleic acids and various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with 4-hydroxypyrimidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxyethyl)pyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxyethyl)pyrimidin-4-ol is unique due to the presence of both a hydroxyethyl group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O2/c9-4-2-5-7-3-1-6(10)8-5/h1,3,9H,2,4H2,(H,7,8,10)

InChI Key

XRWOCQVBBKLUAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)CCO

Origin of Product

United States

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